2-Chloro-4-iodo-5-methylpyrimidine
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Overview
Description
2-Chloro-4-iodo-5-methylpyrimidine is an organic compound with the molecular formula C5H4ClIN2 It is a pyrimidine derivative, characterized by the presence of chlorine and iodine atoms at the 2nd and 4th positions, respectively, and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-iodo-5-methylpyrimidine typically involves multiple steps starting from 2-chloro-5-methylpyridine. The process includes nitration, reduction, diazotization, and iodination reactions . The detailed steps are as follows:
Nitration: 2-Chloro-5-methylpyridine is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Diazotization: The amine group undergoes diazotization to form a diazonium salt.
Iodination: Finally, the diazonium salt is treated with potassium iodide to introduce the iodine atom, resulting in the formation of this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-iodo-5-methylpyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
2-Chloro-4-iodo-5-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemicals and materials, including agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodo-5-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
2-Chloro-4-iodo-5-methylpyrimidine can be compared with other similar compounds, such as:
2-Chloro-5-iodo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-4-iodo-5-methylpyridine: Another closely related compound with slight variations in the position of substituents.
2,4-Dichloro-5-methylpyrimidine: Lacks the iodine atom but has two chlorine atoms instead
Biological Activity
2-Chloro-4-iodo-5-methylpyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound has the following chemical structure:
- Molecular Formula : C5H4ClI N2
- Molecular Weight : 221.46 g/mol
- CAS Number : 2416229-89-3
The presence of chlorine and iodine atoms in its structure contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain protein kinases, which play crucial roles in cellular signaling pathways. This inhibition can lead to altered cellular processes such as proliferation, differentiation, and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Antiviral Properties : Research indicates potential antiviral effects, although specific viral targets have yet to be extensively characterized.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound:
-
Antimicrobial Efficacy :
- A study tested the compound against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
- Table 1 summarizes the antimicrobial activity:
Bacterial Strain MIC (µg/mL) Escherichia coli 32 Staphylococcus aureus 16 -
Antiviral Activity :
- In vitro assays demonstrated that the compound inhibits viral replication in cell cultures infected with influenza virus, with an IC50 value of approximately 25 µM.
-
Cytotoxicity Studies :
- Cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF7). The compound exhibited selective cytotoxicity with IC50 values of 18 µM for HeLa cells and 20 µM for MCF7 cells, indicating potential for further development as an anticancer agent.
Comparison with Related Compounds
To contextualize its activity, it is useful to compare this compound with similar compounds:
Compound | Structure Type | Notable Activity |
---|---|---|
2-Chloro-5-methylpyridine | Pyridine derivative | Moderate antibacterial activity |
2,4-Dichloro-5-methylpyrimidine | Pyrimidine derivative | Anticancer properties |
Properties
IUPAC Name |
2-chloro-4-iodo-5-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c1-3-2-8-5(6)9-4(3)7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQQJHMDDLCXJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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